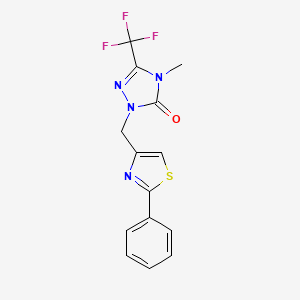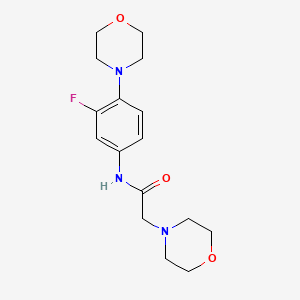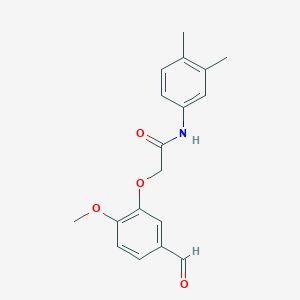
N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide, also known as DMFMA, is a chemical compound that has gained significant attention in scientific research due to its potential use as a drug candidate. DMFMA is synthesized through a multi-step process and has been shown to exhibit unique biochemical and physiological effects, making it a promising candidate for various applications.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer cell growth. N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has been shown to inhibit the activation of NF-κB, a key transcription factor involved in the regulation of inflammatory and immune responses. N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and cell damage. Additionally, N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has been shown to inhibit the activity of various enzymes involved in cancer cell growth, such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the regulation of inflammatory and immune responses. N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which are involved in the detoxification of ROS. Additionally, N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the elimination of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide in lab experiments is its potent anti-inflammatory and antioxidant properties, which make it a useful tool for studying the role of inflammation and oxidative stress in various diseases. Additionally, N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has been shown to exhibit low toxicity and good bioavailability, making it a promising candidate for drug development. However, one limitation of using N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide in lab experiments is its complex synthesis method, which requires careful control of reaction conditions and purification steps to obtain high yields and purity.
Orientations Futures
There are several future directions for the study of N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide. One direction is the further investigation of its mechanism of action, which could lead to the identification of new targets for drug development. Another direction is the optimization of its synthesis method, which could lead to the development of more efficient and cost-effective methods for producing N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide. Additionally, the study of N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide in animal models could provide valuable insights into its potential use as a drug candidate for various diseases. Overall, the study of N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has the potential to lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide is synthesized through a multi-step process involving the reaction of 3,4-dimethylphenol with 5-bromo-2-methoxybenzaldehyde to form 3,4-dimethyl-5-(2-methoxyphenyl)-2-benzaldehyde. This intermediate is then reacted with chloroacetic acid to form the final product, N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide. The synthesis of N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide is a complex process that requires careful control of reaction conditions and purification steps to obtain high yields and purity.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has been studied for its potential use in various fields of scientific research, including medicinal chemistry, pharmacology, and drug discovery. N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases, such as arthritis, asthma, and diabetes. N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12-4-6-15(8-13(12)2)19-18(21)11-23-17-9-14(10-20)5-7-16(17)22-3/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUOUFDDUXMBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=CC(=C2)C=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

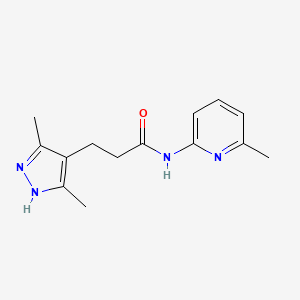
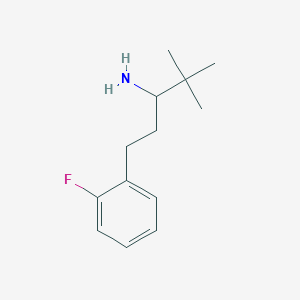
![(Z)-2-Cyano-3-(dimethylamino)-N-[(3-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780030.png)
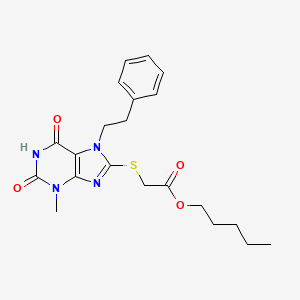
![N-(furan-2-ylmethyl)-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2780038.png)
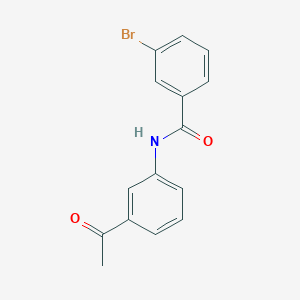
![2-[(4-chlorophenyl)formamido]-N-(4-cyano-1-methylpiperidin-4-yl)propanamide](/img/structure/B2780041.png)
![N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-(trifluoromethyl)aniline](/img/structure/B2780042.png)
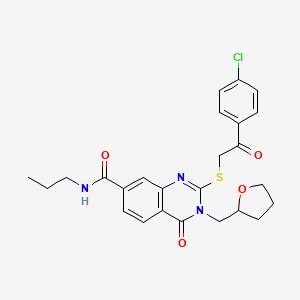
![5-(p-tolyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2780044.png)

